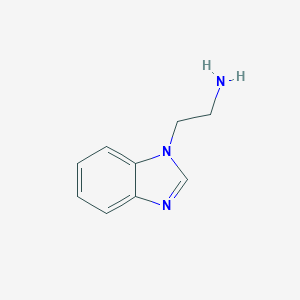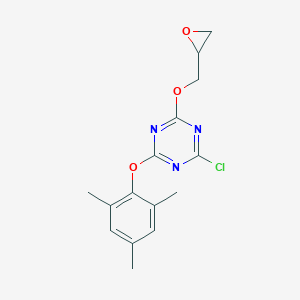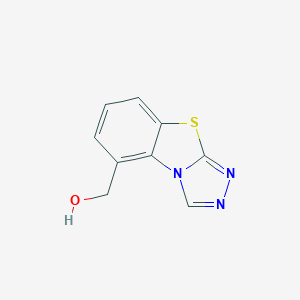![molecular formula C10H12O2 B056957 7-Oxatetracyclo[4.2.0.0(2,4).0(3,5)]octane, 8-acetyl-8-methyl- CAS No. 120229-54-1](/img/structure/B56957.png)
7-Oxatetracyclo[4.2.0.0(2,4).0(3,5)]octane, 8-acetyl-8-methyl-
Overview
Description
MP-513 (hydrobromide), also known as Teneligliptin hydrobromide, is a potent dipeptidyl peptidase-4 (DPP-4) inhibitor. It is primarily used in the treatment of type 2 diabetes mellitus. This compound works by inhibiting the DPP-4 enzyme, which is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1). By inhibiting this enzyme, MP-513 (hydrobromide) increases the levels of GLP-1, leading to enhanced insulin secretion and reduced blood glucose levels .
Preparation Methods
The synthesis of MP-513 (hydrobromide) involves several steps. The key synthetic route includes the formation of a prolylthiazolidine-based structure. The reaction conditions typically involve the use of specific reagents and catalysts to achieve the desired chemical transformations. Industrial production methods often employ optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
MP-513 (hydrobromide) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group with another. .
Scientific Research Applications
MP-513 (hydrobromide) has a wide range of scientific research applications, including:
Chemistry: It is used as a reference compound in the study of DPP-4 inhibitors and their chemical properties.
Biology: It is used to study the biological effects of DPP-4 inhibition on various cellular processes.
Medicine: It is used in the development of new treatments for type 2 diabetes mellitus and other metabolic disorders.
Industry: It is used in the production of pharmaceutical formulations for the treatment of diabetes .
Mechanism of Action
The mechanism of action of MP-513 (hydrobromide) involves the inhibition of the DPP-4 enzyme. By inhibiting this enzyme, MP-513 (hydrobromide) prevents the degradation of incretin hormones such as GLP-1. This leads to increased levels of GLP-1, which in turn enhances insulin secretion and reduces blood glucose levels. The molecular targets and pathways involved include the DPP-4 enzyme and the GLP-1 signaling pathway .
Comparison with Similar Compounds
MP-513 (hydrobromide) is unique among DPP-4 inhibitors due to its high potency and long-lasting effects. Similar compounds include:
Sitagliptin: Another DPP-4 inhibitor used in the treatment of type 2 diabetes.
Saxagliptin: A DPP-4 inhibitor with a similar mechanism of action.
Linagliptin: A DPP-4 inhibitor known for its high selectivity and potency. MP-513 (hydrobromide) stands out due to its unique chemical structure and high receptor affinity, which contribute to its prolonged duration of action .
Properties
IUPAC Name |
1-(8-methyl-7-oxatetracyclo[4.2.0.02,4.03,5]octan-8-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-3(11)10(2)8-6-4-5(6)7(4)9(8)12-10/h4-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIHFUSNTCXCKDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(C2C3C4C3C4C2O1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


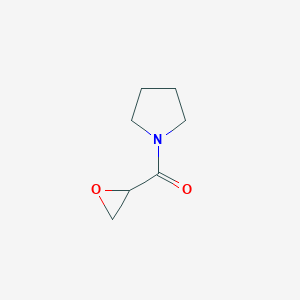
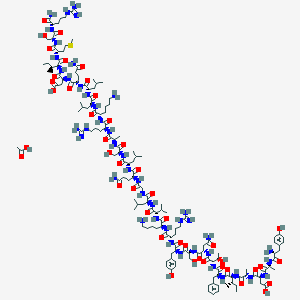

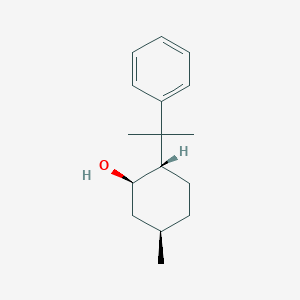
![(2S,4R)-1-[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-phenylpropanoyl]-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypyrrolidine-2-carboxamide](/img/structure/B56882.png)
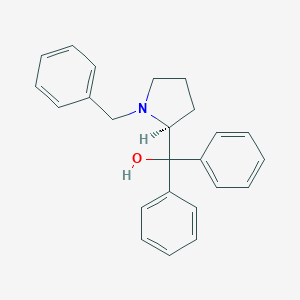
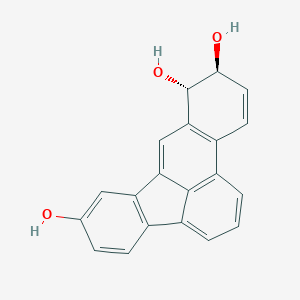
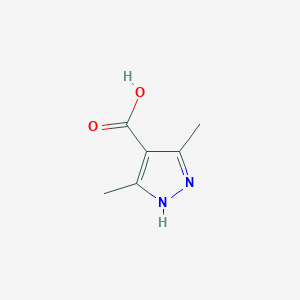
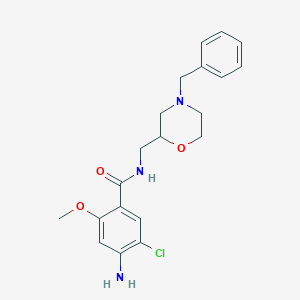
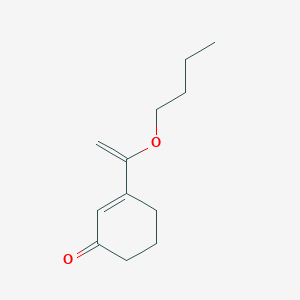
![2-Methyl-5-[(methylamino)methyl]pyridine](/img/structure/B56905.png)
